C26H24ClFN4O.HCl
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Overview
Description
. This compound is a potent and non-competitive antagonist of the AMPA receptor, which is a type of ionotropic glutamate receptor . It is primarily used in scientific research due to its ability to inhibit AMPA receptors, which play a crucial role in synaptic transmission and plasticity in the central nervous system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-2-[2-[6-[(diethylamino)methyl]-2-pyridinyl]ethenyl]-6-fluoro-4(3H)-quinazolinone hydrochloride involves several steps:
Formation of the quinazolinone core: This step typically involves the reaction of an appropriate anthranilic acid derivative with a suitable reagent to form the quinazolinone ring.
Introduction of the fluoro and chlorophenyl groups: These groups are introduced through electrophilic aromatic substitution reactions.
Attachment of the pyridinyl and diethylamino groups: This step involves the use of a suitable pyridine derivative and a diethylamine reagent under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorophenyl)-2-[2-[6-[(diethylamino)methyl]-2-pyridinyl]ethenyl]-6-fluoro-4(3H)-quinazolinone hydrochloride: undergoes several types of chemical reactions:
Oxidation: This compound can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl and pyridinyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction reactions may produce derivatives with reduced functional groups .
Scientific Research Applications
3-(2-Chlorophenyl)-2-[2-[6-[(diethylamino)methyl]-2-pyridinyl]ethenyl]-6-fluoro-4(3H)-quinazolinone hydrochloride: has several scientific research applications:
Neuroscience Research: It is used to study the role of AMPA receptors in synaptic transmission and plasticity.
Pharmacology: The compound is used to investigate the effects of AMPA receptor antagonists on various physiological and pathological processes.
Drug Development: It serves as a lead compound for the development of new drugs targeting AMPA receptors.
Mechanism of Action
The compound exerts its effects by binding to the AMPA receptor and inhibiting its activity. This prevents the receptor from responding to glutamate, thereby reducing excitatory synaptic transmission. The inhibition of AMPA receptors can modulate synaptic plasticity and has potential therapeutic applications in conditions such as epilepsy and neurodegenerative diseases .
Comparison with Similar Compounds
3-(2-Chlorophenyl)-2-[2-[6-[(diethylamino)methyl]-2-pyridinyl]ethenyl]-6-fluoro-4(3H)-quinazolinone hydrochloride: is unique due to its high potency and selectivity as an AMPA receptor antagonist. Similar compounds include:
NBQX: Another AMPA receptor antagonist but with different chemical structure and potency.
GYKI 52466: A non-competitive AMPA receptor antagonist with a different mechanism of action.
Perampanel: A clinically used AMPA receptor antagonist with a distinct chemical structure.
Properties
Molecular Formula |
C26H25Cl2FN4O |
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Molecular Weight |
499.4 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-2-[2-[6-(diethylaminomethyl)pyridin-2-yl]ethenyl]-6-fluoroquinazolin-4-one;hydrochloride |
InChI |
InChI=1S/C26H24ClFN4O.ClH/c1-3-31(4-2)17-20-9-7-8-19(29-20)13-15-25-30-23-14-12-18(28)16-21(23)26(33)32(25)24-11-6-5-10-22(24)27;/h5-16H,3-4,17H2,1-2H3;1H |
InChI Key |
YKYDGCRJPYLXHY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=NC(=CC=C1)C=CC2=NC3=C(C=C(C=C3)F)C(=O)N2C4=CC=CC=C4Cl.Cl |
Origin of Product |
United States |
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